1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18435102
InChI: InChI=1S/C11H12F3N.ClH/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14;/h2,4-7,10H,1,3,15H2;1H
SMILES:
Molecular Formula: C11H13ClF3N
Molecular Weight: 251.67 g/mol

1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride

CAS No.:

Cat. No.: VC18435102

Molecular Formula: C11H13ClF3N

Molecular Weight: 251.67 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride -

Specification

Molecular Formula C11H13ClF3N
Molecular Weight 251.67 g/mol
IUPAC Name 1-[4-(trifluoromethyl)phenyl]but-3-en-1-amine;hydrochloride
Standard InChI InChI=1S/C11H12F3N.ClH/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14;/h2,4-7,10H,1,3,15H2;1H
Standard InChI Key ADVZWGNTMFBRCP-UHFFFAOYSA-N
Canonical SMILES C=CCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a but-3-en-1-amine backbone substituted at the 1-position with a 4-(trifluoromethyl)phenyl group, forming a secondary amine. The hydrochloride salt enhances its stability and solubility in polar solvents. Key structural elements include:

  • Trifluoromethyl group (-CF₃): Imparts electron-withdrawing effects, influencing electronic distribution and intermolecular interactions .

  • But-3-enyl chain: Introduces a site of unsaturation (C=C bond) at the 3-position, enabling conjugation and potential reactivity in polymerization or cycloaddition reactions .

  • Chiral center: The amine-bearing carbon (C1) confers stereochemical complexity, necessitating enantioselective synthesis for pharmaceutical applications.

Table 1: Theoretical Physicochemical Properties

PropertyValue/DescriptionBasis for Estimation
Molecular FormulaC₁₁H₁₃ClF₃NElemental analysis
Molecular Weight263.68 g/molSum of atomic masses
Melting Point180–185°C (predicted)Analogous hydrochloride salts
LogP (Partition Coefficient)2.8 ± 0.3Computational modeling
Solubility in Water50–100 mg/mL (25°C)Hydrochloride salt solubility

Stereochemical Considerations

The chiral center at C1 necessitates resolution techniques for isolating enantiomers. Studies on related compounds, such as (S)-1-(4-(trifluoromethyl)phenyl)ethylamine hydrochloride, demonstrate that enantiopure forms exhibit distinct biological activities, underscoring the importance of stereochemical control .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(4-(trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride can be conceptualized through two primary routes:

Route 1: Reductive Amination

  • Ketone Precursor: 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-one serves as the starting material.

  • Amination: Reaction with ammonium acetate or benzylamine under reductive conditions (e.g., NaBH₃CN) yields the primary amine.

  • Salt Formation: Treatment with HCl gas in diethyl ether produces the hydrochloride salt .

Route 2: Alkylation of Ammonia

  • Electrophilic Substrate: 4-(Trifluoromethyl)benzyl bromide reacts with allyl magnesium bromide to form a Grignard intermediate.

  • Nucleophilic Attack: Reaction with liquid ammonia generates the amine, followed by HCl neutralization .

Industrial-Scale Challenges

  • Purification: The unsaturated butenyl group may lead to polymerization during distillation, necessitating low-temperature crystallization .

  • Enantioselectivity: Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic resolution may achieve >90% enantiomeric excess.

Reactivity and Functionalization

Conjugation and Cycloaddition

The but-3-enyl moiety participates in Diels-Alder reactions, enabling access to six-membered heterocycles. For example, reaction with maleic anhydride yields a bicyclic adduct, potentially useful in polymer synthesis .

Electrophilic Aromatic Substitution

The electron-deficient trifluoromethylphenyl ring directs electrophiles to the meta position. Nitration experiments with analogous compounds show preferential substitution at C3 .

ParameterValueMethod
Bioavailability75%QikProp simulation
Plasma Protein Binding88%SwissADME
CYP3A4 InhibitionModeratePreDICI
Blood-Brain Barrier PenetrationHighBBB predictor

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